molecular formula C12H18FNO4 B2825203 (1R,3S,4R)-1-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 2503155-02-8

(1R,3S,4R)-1-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No. B2825203
CAS RN: 2503155-02-8
M. Wt: 259.277
InChI Key: NQJOEWICTGZSNF-LWINAJNOSA-N
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Description

“(1R,3S,4R)-1-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid” is a chemical compound. Its physical and chemical properties, uses, safety data, NMR spectroscopy, and computational chemical data are available .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity. These properties can provide important information about how the compound behaves under different conditions .

Scientific Research Applications

Asymmetric Synthesis

The asymmetric synthesis of bicyclic amino acid derivatives via Aza‐Diels‐Alder reactions in aqueous solution has been explored, indicating the potential of such compounds in creating asymmetric molecules with high stereoselectivity. These reactions facilitate the production of derivatives with significant yields and diastereomeric excess, demonstrating the compound's utility in synthesizing chiral building blocks for pharmaceuticals (Waldmann & Braun, 1991).

Synthesis of Tetrahydrofuran Derivatives

Another application involves the efficient synthesis of 2-substituted tetrahydrofuran-3,5-dicarboxylic acid derivatives, starting from 5-norborne-2-ol. This synthesis process showcases the adaptability of related bicyclic structures in creating complex organic molecules, which could have implications in material science and drug development (Wang et al., 2001).

Creation of Enantiopure Analogues

The synthesis of all four enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, as analogues of 3-hydroxyproline, highlights the compound's importance in creating restricted analogues for biomedical research. This work underlines the potential of such bicyclic structures in mimicking biologically active compounds and investigating their properties (Avenoza et al., 2002).

Antibacterial Agents

Research into fluoronaphthyridines as antibacterial agents includes the synthesis of chiral 7-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl substituted naphthyridines, aiming to obtain potent antibacterial compounds with reduced side effects. This application signifies the compound's role in developing new antibiotics to combat resistant bacterial strains (Remuzon et al., 1992).

properties

IUPAC Name

(1R,3S,4R)-1-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO4/c1-11(2,3)18-10(17)14-8(9(15)16)7-4-5-12(14,13)6-7/h7-8H,4-6H2,1-3H3,(H,15,16)/t7-,8+,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJOEWICTGZSNF-LWINAJNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(C2CCC1(C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]([C@@H]2CC[C@]1(C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3S,4R)-1-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

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